ClpP Binding Affinity vs. Baseline ACP1 Hit: ACP1b Binds ClpP with Kd of 3.2 μM
ACP1b (ACP1-06) binds to bacterial ClpP with a measured Kd of 3.2 μM, representing the optimized affinity achieved through medicinal chemistry iteration on the original ACP1 hit scaffold [1]. The original ACP1 compound was identified from a high-throughput screen of ~40,000 compounds and showed initial ClpP activation, but required structural optimization to achieve drug-like potency. ACP1b's binding was subsequently confirmed by co-crystal structures with both E. coli ClpP (PDB 6NB1, 1.9 Å resolution) and N. meningitidis ClpP (PDB 6W9T), providing atomic-level validation of target engagement [2][3].
| Evidence Dimension | ClpP protease binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 3.2 μM (ACP1b / ACP1-06) |
| Comparator Or Baseline | Original ACP1 hit: Kd not reported in initial screen; ACP1-06 is the optimized analog from SAR studies |
| Quantified Difference | ACP1b represents the optimized lead from SAR exploration; absolute Kd improvement over original ACP1 hit is not numerically reported in a single comparative study, but ACP1b was selected as the lead compound from multiple synthesized analogs based on superior ClpP activation and antibacterial activity [2]. |
| Conditions | In vitro biochemical binding assay using purified recombinant ClpP protease; co-crystal structure confirmed by X-ray crystallography at 1.9 Å (EcClpP) and 2.09 Å (NmClpP) |
Why This Matters
The Kd value provides a quantitative benchmark for target engagement that allows users to normalize potency comparisons when evaluating newer ACP-series analogs or developing ClpP-targeted probes.
- [1] MedChemExpress. ACP1b – ClpP Activator – Product Datasheet: Kd 3.2 μM. Accessed 2026. View Source
- [2] RCSB Protein Data Bank. PDB 6NB1: Crystal structure of Escherichia coli ClpP protease complexed with small molecule activator, ACP1-06. Deposited 2018-12-06. doi:10.2210/pdb6NB1/pdb View Source
- [3] RCSB Protein Data Bank. PDB 6W9T: Crystal structure of Neisseria meningitidis ClpP protease complex with small molecule activator ACP1-06. Deposited 2020-03-23. doi:10.2210/pdb6W9T/pdb View Source
